molecular formula C19H25Cl3N2O2 B2377099 1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1215812-30-8

1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2377099
CAS No.: 1215812-30-8
M. Wt: 419.77
InChI Key: VWGNIWFMKPQEEX-UHFFFAOYSA-N
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Description

1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which combines a chlorophenoxy group with a phenylpiperazine moiety, linked by a propanol chain. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves a multi-step process:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form the 2-chlorophenoxy intermediate.

    Formation of the Phenylpiperazine Intermediate: Separately, phenylpiperazine is synthesized through the reaction of piperazine with bromobenzene under suitable conditions.

    Coupling Reaction: The chlorophenoxy intermediate is then reacted with the phenylpiperazine intermediate in the presence of a base to form the desired product.

    Purification and Conversion to Dihydrochloride: The final product is purified and converted to its dihydrochloride form using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence neurotransmitter release and signal transduction pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
  • 1-(2-Chlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
  • 1-(2-Chlorophenoxy)-3-(4-isopropylpiperazin-1-yl)propan-2-ol dihydrochloride

Uniqueness

1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride stands out due to its specific phenylpiperazine moiety, which imparts unique pharmacological properties. This structural feature allows for distinct interactions with biological targets, differentiating it from other similar compounds.

Properties

IUPAC Name

1-(2-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2.2ClH/c20-18-8-4-5-9-19(18)24-15-17(23)14-21-10-12-22(13-11-21)16-6-2-1-3-7-16;;/h1-9,17,23H,10-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGNIWFMKPQEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC=C2Cl)O)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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